molecular formula C21H24N4O B14925796 6-cyclopropyl-N-ethyl-N-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-ethyl-N-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925796
M. Wt: 348.4 g/mol
InChI Key: XSHAVSCQDGPREJ-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and various substituents such as cyclopropyl, ethyl, phenyl, and propyl groups. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions . The reaction conditions often include the use of trifluoracetic acid as a catalyst and various solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated synthesis platforms and continuous flow reactors to optimize reaction conditions and minimize waste. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can result in the reduction of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N~4~-ETHYL-N~4~-PHENYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to selectively inhibit TRKs and other molecular targets makes it a valuable compound for therapeutic development and scientific research.

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

6-cyclopropyl-N-ethyl-N-phenyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H24N4O/c1-3-12-25-20-18(14-22-25)17(13-19(23-20)15-10-11-15)21(26)24(4-2)16-8-6-5-7-9-16/h5-9,13-15H,3-4,10-12H2,1-2H3

InChI Key

XSHAVSCQDGPREJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N(CC)C4=CC=CC=C4

Origin of Product

United States

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